Cas no 19991-68-5 (3-formylthiophene-2-carboxylic acid)
3-formylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Formyl-2-thiophenecarboxylic acid
- 3-formylthiophene-2-carboxylic acid
- J-512569
- Z1198309295
- DB-366499
- EN300-121120
- RUNMORKVPCSMTK-UHFFFAOYSA-N
- 3-formyl-2-thiophenecarboxylicacid
- 2-Thiophenecarboxylic acid, 3-formyl-
- 19991-68-5
- AT16398
- DTXSID00483950
- SCHEMBL1493596
- AKOS006307630
- AI-942/25034149
-
- MDL: MFCD11052549
- Inchi: 1S/C6H4O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9)
- InChI Key: RUNMORKVPCSMTK-UHFFFAOYSA-N
- SMILES: S1C=CC(C=O)=C1C(=O)O
Computed Properties
- Exact Mass: 155.98811516g/mol
- Monoisotopic Mass: 155.98811516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 82.6Ų
Experimental Properties
- Density: 1.514±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 130-131 ºC (benzene ligroine )
- Boiling Point: 300.4±30.0 °C at 760 mmHg
- Flash Point: 149.7±21.1 °C
- Solubility: Slightly soluble (2.7 g/l) (25 º C),
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-formylthiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-formylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199489-1g |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 95% | 1g |
$655 | 2021-08-05 | |
| TRC | F444755-10mg |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F444755-50mg |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F444755-100mg |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Alichem | A169003989-1g |
3-Formyl-2-thiophenecarboxylic acid |
19991-68-5 | 95% | 1g |
$558.36 | 2023-09-02 | |
| Chemenu | CM199489-1g |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 95% | 1g |
$655 | 2023-01-19 | |
| Enamine | EN300-121120-0.05g |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 95% | 0.05g |
$166.0 | 2023-02-15 | |
| Enamine | EN300-121120-0.1g |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 95% | 0.1g |
$247.0 | 2023-02-15 | |
| Enamine | EN300-121120-0.25g |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 95% | 0.25g |
$352.0 | 2023-02-15 | |
| Enamine | EN300-121120-0.5g |
3-formylthiophene-2-carboxylic acid |
19991-68-5 | 95% | 0.5g |
$554.0 | 2023-02-15 |
3-formylthiophene-2-carboxylic acid Suppliers
3-formylthiophene-2-carboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-formylthiophene-2-carboxylic acid
Introduction to 3-formylthiophene-2-carboxylic acid (CAS No. 19991-68-5)
3-formylthiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 19991-68-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid features a thiophene core substituted with both a formyl group and a carboxylic acid moiety, making it a versatile intermediate in synthetic chemistry. The unique structural properties of 3-formylthiophene-2-carboxylic acid contribute to its utility in the development of various chemical entities, particularly in medicinal chemistry and materials science.
The compound's molecular structure, consisting of a thiophene ring linked to a formyl group at the 3-position and a carboxylic acid at the 2-position, provides multiple reactive sites for chemical modification. This dual functionality makes 3-formylthiophene-2-carboxylic acid a valuable building block for constructing more complex molecules. In recent years, the interest in thiophene derivatives has surged due to their broad spectrum of biological activities and potential applications in drug discovery.
One of the most compelling aspects of 3-formylthiophene-2-carboxylic acid is its role in the synthesis of bioactive molecules. The formyl group (–CHO) can participate in condensation reactions to form Schiff bases, while the carboxylic acid (–COOH) can undergo esterification or amidation, enabling the creation of diverse derivatives. These derivatives have been explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The thiophene ring itself is known for its stability and ability to interact with biological targets, further enhancing the compound's appeal in drug design.
Recent advancements in synthetic methodologies have expanded the applications of 3-formylthiophene-2-carboxylic acid. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents into the thiophene ring, leading to novel analogs with enhanced biological activity. Additionally, computational chemistry approaches have been utilized to predict the binding modes of these derivatives with biological targets, accelerating the drug discovery process.
In the realm of materials science, 3-formylthiophene-2-carboxylic acid has been investigated for its potential in constructing organic electronic materials. The conjugated system of the thiophene ring facilitates charge transport, making it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into polymer matrices to improve charge mobility and device performance. These studies highlight the compound's versatility beyond pharmaceutical applications.
The synthesis of 3-formylthiophene-2-carboxylic acid itself has been optimized for efficiency and scalability. Traditional methods involve functionalization of thiophene precursors, but modern techniques such as flow chemistry have been adopted to enhance reaction yields and purity. These improvements ensure that researchers have access to high-quality starting materials for their investigations.
From a regulatory perspective, 3-formylthiophene-2-carboxylic acid is not classified as a hazardous or controlled substance, facilitating its use in research settings without additional restrictions. However, standard laboratory practices should always be followed to ensure safe handling and storage. The compound's stability under appropriate conditions makes it amenable to long-term storage and transportation.
The future prospects for 3-formylthiophene-2-carboxylic acid are promising, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to novel therapeutics and advanced materials. As our understanding of molecular interactions deepens, compounds like 3-formylthiophene-2-carboxylic acid will continue to play a pivotal role in scientific discovery.
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